Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Utility of 1-(Morpholin-2-yl)ethan-1-amine
Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Utility of 1-(Morpholin-2-yl)ethan-1-amine
Executive Summary
In contemporary drug discovery, the morpholine ring is a privileged pharmacophore, prized for its ability to modulate metabolic stability, aqueous solubility, and basicity. 1-(Morpholin-2-yl)ethan-1-amine represents a highly versatile, bifunctional building block. By appending a primary amine via a chiral ethyl linker directly to the C2 position of the morpholine core, this scaffold provides unique spatial geometries for library synthesis. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its application in advanced therapeutic design.
Structural Chemistry & Physicochemical Profiling
1-(Morpholin-2-yl)ethan-1-amine (Molecular Formula: C₆H₁₄N₂O) features a saturated six-membered heterocycle containing opposing oxygen and nitrogen atoms, with an ethanamine side chain at the C2 position.
Stereochemical Complexity
A critical feature of this molecule is the presence of two chiral centers : the C2 carbon of the morpholine ring and the C1 carbon of the ethanamine linker. This configuration yields four distinct stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). In target-oriented drug design, isolating specific diastereomers is paramount, as the three-dimensional vector of the primary amine dictates hydrogen-bonding interactions within receptor binding pockets[1].
Quantitative Physicochemical Data
While empirical databases frequently index its linear structural isomer, 2-(morpholin-2-yl)ethan-1-amine, the 1-ethanamine derivative shares an identical atomic composition and a near-identical physicochemical baseline[2]. These parameters are summarized below to guide formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
| Property | Value | Method / Reference |
| Molecular Formula | C₆H₁₄N₂O | Exact Mass Computation[2] |
| Molecular Weight | 130.19 g/mol | Standard Atomic Weights[2] |
| Exact Mass | 130.1106 Da | High-Resolution MS Proxy[2] |
| XLogP3-AA | -1.1 | Computed Lipophilicity[2] |
| Topological Polar Surface Area | 47.3 Ų | Computed via Cactvs[2] |
| Hydrogen Bond Donors | 2 | Primary + Secondary Amine[2] |
| Hydrogen Bond Acceptors | 3 | N, N, O heteroatoms[2] |
| Rotatable Bonds | 2 | C-C and C-N linker bonds[2] |
De Novo Synthesis & Self-Validating Protocol
Synthesizing 1-(Morpholin-2-yl)ethan-1-amine requires strict chemoselectivity to prevent the degradation of the morpholine ring. The most robust route involves a Grignard addition to a nitrile precursor, followed by a reductive amination.
Fig 1. Two-step chemoselective synthesis of 1-(Morpholin-2-yl)ethan-1-amine.
Step-by-Step Methodology
Phase 1: Grignard Addition (Ketone Formation)
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Rationale & Causality: Methylmagnesium bromide (MeMgBr) is selected over methyllithium because its attenuated nucleophilicity prevents premature ring-opening of the morpholine oxygen-carbon bonds. The reaction must be maintained at 0 °C to stabilize the intermediate imine magnesium salt, ensuring it only collapses to the ketone upon acidic aqueous workup.
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Protocol:
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Dissolve morpholine-2-carbonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere.
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Cool the vessel to 0 °C using an ice bath.
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Dropwise, add MeMgBr (1.2 eq, 3M in diethyl ether) over 30 minutes to manage the exothermic reaction.
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Stir for 2 hours at 0 °C, then quench slowly with 1M HCl to hydrolyze the imine salt.
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Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.
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Self-Validating System: Monitor the reaction via Thin-Layer Chromatography (TLC). The protocol is validated when the nitrile stretch (IR: ~2200 cm⁻¹) disappears and a strong carbonyl stretch (~1710 cm⁻¹) appears, confirming the formation of 2-acetylmorpholine.
Phase 2: Reductive Amination
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Rationale & Causality: Ammonium acetate (NH₄OAc) is utilized in a 10-fold excess to drive the equilibrium toward imine formation. Sodium cyanoborohydride (NaBH₃CN) is the mandatory reducing agent here; unlike NaBH₄, NaBH₃CN is stable at the mildly acidic conditions (pH ~6) required to protonate the ketone. This ensures the chemoselective reduction of the transient iminium ion without prematurely reducing the unreacted ketone back to an alcohol.
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Protocol:
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Dissolve 2-acetylmorpholine (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous methanol.
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Stir at room temperature for 1 hour to allow imine formation.
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Add NaBH₃CN (1.5 eq) in small portions. Adjust pH to ~6.0 using glacial acetic acid.
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Stir for 18 hours at room temperature.
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Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH:NH₄OH).
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Self-Validating System: LC-MS analysis must reveal an [M+H]⁺ peak at m/z 131.1. Furthermore, applying a Ninhydrin stain to the TLC plate will yield a distinct purple/blue spot, definitively validating the presence of the newly synthesized primary amine.
Pharmacological Applications in Drug Design
The incorporation of the 1-(morpholin-2-yl)ethan-1-amine motif into larger molecular architectures is a proven strategy in medicinal chemistry[1]. The primary amine acts as an ideal synthetic handle for amidation, urea formation, or further reductive aminations, while the morpholine core acts as a solubility-enhancing basic center.
Target Application: GPCR Modulation
Substituted morpholine derivatives are heavily documented in patent literature as potent allosteric modulators. Notably, they are utilized in the development of Calcium-Sensing Receptor (CaSR) modulators[3]. CaSR is a Class C G-protein-coupled receptor (GPCR) responsible for maintaining calcium homeostasis. Morpholine-based ligands bind allosterically to the transmembrane domain of CaSR, altering its conformation and sensitizing the receptor to extracellular calcium.
Furthermore, morpholine-linked amine derivatives have demonstrated significant efficacy as selective norepinephrine reuptake inhibitors, targeting the central nervous system to treat affective and cognitive disorders[4].
Fig 2. Mechanism of CaSR modulation by morpholine-based allosteric ligands.
By leveraging the stereochemically rich 1-(morpholin-2-yl)ethan-1-amine scaffold, drug development professionals can fine-tune the spatial orientation of pharmacophores, ultimately driving higher target selectivity and improved pharmacokinetic profiles.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 4129318, 2-Morpholineethanamine." PubChem. Available at: [Link]
- World Intellectual Property Organization. "WO2012120476A1 - Substituted morpholines as modulators for the calcium sensing receptor." Google Patents.
- World Intellectual Property Organization. "WO2005047272A1 - Morpholine Derivatives as Norepinephrine Reuptake Inhibitors." Google Patents.
Sources
- 1. 2-(Morpholin-2-yl)ethanamine|CAS 863012-89-9 [benchchem.com]
- 2. 2-Morpholineethanamine | C6H14N2O | CID 4129318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2012120476A1 - Substituted morpholines as modulators for the calcium sensing receptor - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
